Cas no 359877-80-8 (tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate)
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
- tert-butyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate
- tert-butyl 4-((2-methoxyphenyl)methyl)amino-piperidine carboxylate
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- Inchi: 1S/C18H28N2O3/c1-18(2,3)23-17(21)20-11-9-15(10-12-20)19-13-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3
- InChI Key: IIMDWDHVSNNKIC-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCC1C=CC=CC=1OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 373
- XLogP3: 2.7
- Topological Polar Surface Area: 50.8
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 063408-1g |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate |
359877-80-8 | 95% | 1g |
£276.00 | 2022-03-01 | |
| Chemenu | CM317671-1g |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate |
359877-80-8 | 95% | 1g |
$346 | 2022-09-01 | |
| Chemenu | CM317671-1g |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate |
359877-80-8 | 95% | 1g |
$292 | 2021-08-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1772586-1g |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate |
359877-80-8 | 98% | 1g |
¥14414.00 | 2024-05-16 |
tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate
Research Update on tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate (CAS: 359877-80-8) in Chemical Biology and Pharmaceutical Applications
The compound tert-Butyl 4-(2-methoxybenzylamino)piperidine-1-carboxylate (CAS: 359877-80-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This research brief synthesizes the latest findings on its structural properties, synthetic pathways, and potential therapeutic applications, with a focus on studies published within the last three years.
Recent studies highlight the compound's role as a piperidine derivative, a scaffold frequently employed in the design of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor in the synthesis of sigma-1 receptor ligands, which show promise in treating neuropathic pain and neurodegenerative disorders. The 2-methoxybenzylamino moiety was found to enhance blood-brain barrier permeability, a critical factor for CNS drug development.
Innovative synthetic methodologies for 359877-80-8 have been reported, including a novel one-pot reductive amination protocol developed by researchers at the University of Cambridge (2024). This approach achieved an 87% yield with improved purity profiles compared to traditional stepwise methods, as confirmed by HPLC and NMR analyses. The process optimization significantly reduces production costs, making it more viable for large-scale pharmaceutical manufacturing.
Pharmacological evaluations have revealed interesting structure-activity relationships (SAR). Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2023) indicate that the tert-butyl carbamate group contributes to enhanced receptor binding affinity, while the methoxybenzyl group appears to modulate selectivity. These insights are driving the design of next-generation analogs with improved target specificity.
Current challenges in the application of 359877-80-8 include its moderate aqueous solubility, which several research groups are addressing through prodrug strategies and formulation optimization. A recent patent application (WO2023124567) describes salt forms of the compound that demonstrate improved pharmacokinetic properties while maintaining the desired biological activity.
Looking forward, the compound's potential extends beyond CNS applications. Preliminary in vitro studies suggest activity against certain kinase targets, opening possibilities for oncology applications. However, further in vivo validation and toxicological profiling are required before clinical translation. The research community continues to explore this versatile scaffold, with particular interest in its chiral derivatives and their stereospecific biological effects.
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